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molecular formula C11H20N2O4 B1592130 tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 820971-67-3

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No. B1592130
M. Wt: 244.29 g/mol
InChI Key: RPCWHOFDACENQM-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

To a solution tert-butyl 3-{[methoxy(methyl)amino]carbonyl}azetidine-1-carboxylate (93.8 g, 0.3 mol) in tetrahydrofuran at −70° C. was added dropwise lithium aluminum hydride (12.3 g in 320 ml THF). After the addition was complete, the reaction mixture was stirred for 1 h at −70° C. The reaction was quenched by the addition of 13 ml of water, followed by 39 ml of 1N aqueous NaOH solution and 13 ml of water. The mixture was stirred for 1 h, filtered and concentrated. The residue was partitioned between 300 ml of ethyl acetate and 100 ml of water. The layers were separated and the organic layers were washed with 100 ml of brine. The organic layer was dried over magnesium sulfate, filtered and concentrated to afford tert-butyl 3-formylazetidine-1-carboxylate, which was used without additional purification.
Quantity
93.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH:4]([CH:6]1[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
93.8 g
Type
reactant
Smiles
CON(C(=O)C1CN(C1)C(=O)OC(C)(C)C)C
Name
Quantity
320 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 13 ml of water
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 300 ml of ethyl acetate and 100 ml of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layers were washed with 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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